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Compound of Interest

Compound Name: hirudoid gel

Cat. No.: B1172562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antithrombotic activity of Hirudoid® gel,

containing mucopolysaccharide polysulfate (MPS), against the known standard, heparin. The

information presented is collated from preclinical and clinical studies to offer a comprehensive

overview for research and development purposes.

Mechanism of Action: A Comparative Overview
Hirudoid® gel and standard heparin share a fundamental mechanism in preventing thrombosis

by potentiating the activity of antithrombin III (ATIII). ATIII is a natural anticoagulant that inhibits

key clotting factors, primarily thrombin (Factor IIa) and Factor Xa. However, evidence suggests

a divergence in their primary mode of action, particularly concerning topical application. While

heparin's effect is predominantly through direct anticoagulation, Hirudoid® (MPS) also

demonstrates a significant impact on the release of Tissue Factor Pathway Inhibitor (TFPI).

Data Presentation: Preclinical and Clinical Findings
The following tables summarize key quantitative data from comparative studies.

Table 1: In Vivo Antithrombotic Efficacy of Topically Applied Hirudoid® (MPS) and Heparin
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Parameter
Hirudoid®
(0.3% MPS
Cream)

Placebo Finding Study Type

Thrombus

Formation

Inhibition

Significant (p <

0.001)

No significant

inhibition

24-hour

percutaneous

application of

0.3% MPS

cream inhibited

thrombus

formation in the

microvessels of

the

mesoappendix.

Animal Model

(Rats)[1]

Vessel Occlusion

Time

Significantly

increased

No significant

increase

Topical

application of

0.3% MPS

cream prolonged

the time until

occlusion of

laser-irradiated

small veins.

Animal Model

(Hamsters)[1]

Reperfusion of

Occluded Vessel

Occurred much

earlier

Delayed

reperfusion

A common

finding across all

modes of MPS

administration

was faster

reperfusion

compared to

controls.

Animal Model

(Rats and

Hamsters)[1]

Table 2: Comparative Effects of Topical Mucopolysaccharide Polysulfate (MPS) and Heparin

Ointments on Systemic Coagulation and TFPI Release in Nonhuman Primates
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Parameter
4.5% MPS
Ointment

4.5% Heparin
Ointment

Key Findings Study Type

Activated Partial

Thromboplastin

Time (APTT)

No measurable

anticoagulant

effect

No measurable

anticoagulant

effect

Topical

application of

both agents did

not result in

systemic

anticoagulant

effects.[2]

Animal Model

(Nonhuman

Primates)

Thrombin Time

(TT)

No measurable

anticoagulant

effect

No measurable

anticoagulant

effect

Confirms the lack

of systemic

anticoagulant

effects from

topical

application.[2]

Animal Model

(Nonhuman

Primates)

Tissue Factor

Pathway Inhibitor

(TFPI) Release

Stronger,

concentration-

dependent

release

Weaker release

compared to

MPS

MPS produced a

more potent

release of TFPI

antigen and

functional

activity.[2]

Animal Model

(Nonhuman

Primates)

Thrombin

Activatable

Fibrinolytic

Inhibitor (TAFI)

Activation

Decreased Not specified

MPS

downregulated

TAFI, suggesting

an enhanced

fibrinolytic effect.

[2]

Animal Model

(Nonhuman

Primates)

Table 3: Clinical Efficacy of Hirudoid® Cream versus Heparin Ointment in Superficial

Thrombophlebitis
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Parameter

Hirudoid®
Cream
(Heparinoid
0.3% w/w)

Heparin
Ointment
(Heparin
Sodium 50
IU/g)

p-value Study Type

Mean Visual

Infusion Phlebitis

(VIP) Score (Day

3-5)

Higher (less

improvement)

Significantly

Lower
<0.001

Comparative

Clinical Trial

Mean Duration of

Treatment
6.30 days 5.79 days <0.001

Comparative

Clinical Trial

Quality of

Treatment

(Excellent)

58.75% of

patients
77.5% of patients 0.009

Comparative

Clinical Trial

Note: The clinical trial data suggests that in this specific application for superficial

thrombophlebitis, heparin ointment showed a statistically significant improvement over Hirudoid

cream.

Experimental Protocols
In Vivo Model: Ferric Chloride-Induced Arterial
Thrombosis in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents.

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is

carefully exposed and isolated from surrounding tissues.

Induction of Thrombosis: A small piece of filter paper saturated with a ferric chloride (FeCl₃)

solution (e.g., 20-50%) is topically applied to the adventitial surface of the carotid artery for a

defined period (e.g., 10 minutes).[3][4][5]

Application of Test Substance: Prior to or following the induction of thrombosis, Hirudoid®

gel, a standard heparin gel, or a placebo gel is applied topically to the skin overlying the
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affected artery.

Measurement of Thrombosis: Blood flow in the carotid artery is monitored using a Doppler

flow probe. The time to occlusion (TTO), defined as the time from FeCl₃ application to the

cessation of blood flow, is recorded.[4] The size and weight of the resulting thrombus can

also be measured at the end of the experiment.

Data Analysis: The TTO and thrombus weight are compared between the different treatment

groups. A significant increase in TTO or a decrease in thrombus weight in the treated groups

compared to the placebo group indicates antithrombotic activity.

In Vitro Assay: Activated Partial Thromboplastin Time
(APTT)
This assay assesses the integrity of the intrinsic and common coagulation pathways.

Plasma Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g.,

3.2% sodium citrate). Platelet-poor plasma (PPP) is obtained by centrifugation.

Incubation: A specific volume of PPP is incubated with a solution of Hirudoid® gel extract,

heparin standard, or a control vehicle at 37°C for a predetermined time.

Activation: An APTT reagent, containing a contact activator (e.g., silica, kaolin) and

phospholipids, is added to the plasma mixture and incubated for a specified period (e.g., 3-5

minutes) at 37°C.

Clot Formation: Calcium chloride (pre-warmed to 37°C) is added to the mixture to initiate

coagulation.

Measurement: The time taken for a fibrin clot to form is measured in seconds using a

coagulometer.

Data Analysis: A prolongation of the APTT in the presence of the test substance compared to

the control indicates anticoagulant activity.

Signaling Pathways and Mechanisms of Action
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The Coagulation Cascade
The formation of a blood clot is a complex process involving a cascade of enzymatic reactions.

The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation

cascade.
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A simplified diagram of the coagulation cascade.
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Mechanism of Action of Heparin and Hirudoid®
(Heparinoids)
Both heparin and the heparinoid in Hirudoid® gel exert their primary anticoagulant effect by

enhancing the activity of antithrombin III (ATIII).

Heparin / Hirudoid (MPS)

Antithrombin III

binds and activates

Factor Xa

inhibits

Thrombin (Factor IIa)

inhibits

Prothrombin

activated by Xa

Fibrinogen

Fibrin (Clot)

activated by Thrombin

Click to download full resolution via product page

Mechanism of heparin and heparinoids via Antithrombin III.

Hirudoid® (MPS) and the Tissue Factor Pathway
Inhibitor (TFPI) Pathway
A key differentiator for Hirudoid® (MPS) is its ability to stimulate the release of Tissue Factor

Pathway Inhibitor (TFPI). TFPI is a potent inhibitor of the initial phase of the coagulation

cascade.
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Hirudoid (MPS)
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blocks

Factor Xa

activates
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Hirudoid's influence on the TFPI pathway.

Conclusion
Both Hirudoid® gel and standard heparin are effective topical antithrombotic agents. Their

primary shared mechanism involves the potentiation of antithrombin III. However, preclinical

evidence suggests that Hirudoid® (MPS) has a more pronounced effect on the release of

Tissue Factor Pathway Inhibitor, which may contribute to its antithrombotic and profibrinolytic

activity without causing systemic anticoagulant effects.[2] In a clinical setting for superficial
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thrombophlebitis, heparin ointment demonstrated superior efficacy in the parameters

measured. The choice between these agents in a research or clinical context should be guided

by the specific application and the desired therapeutic endpoint. Further head-to-head studies,

particularly employing standardized in vitro coagulation assays, would be beneficial to further

elucidate the nuanced differences in their anticoagulant potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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